beta-Amino-4-bromo-2-thiophenepropanoic acid
Description
Properties
IUPAC Name |
3-amino-3-(4-bromothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOFILCZCFLGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466958 | |
| Record name | beta-Amino-4-bromo-2-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194229-25-9 | |
| Record name | β-Amino-4-bromo-2-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194229-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Amino-4-bromo-2-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Beta-Amino-4-bromo-2-thiophenepropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Contributes to its basicity and potential interactions with biological targets.
- Bromine Substitution : The presence of bromine may enhance lipophilicity and biological activity.
- Thiophene Ring : This heterocyclic structure is known for contributing to various biological activities, including antimicrobial and anti-inflammatory effects.
The biological activity of beta-amino acids, including this compound, can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with β-amino acid structures can exhibit enhanced antifungal activity. For instance, studies have shown that the incorporation of β-amino acids into peptides can significantly improve their selectivity and potency against fungal cells while minimizing hemolytic effects on mammalian cells .
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to suppress inflammatory cytokines such as TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .
- Protein Synthesis Inhibition : Some β-amino acids have been observed to inhibit protein synthesis, which could be beneficial in developing antimicrobial agents that target bacterial protein production .
Table 1: Biological Activities of this compound and Related Compounds
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Enhanced antifungal activity | |
| Anti-inflammatory | Suppression of TNF-α production | |
| Protein Synthesis | Inhibition observed in bacterial models |
Case Studies
- Antifungal Peptide Studies : A study involving the incorporation of β-amino acids into antimicrobial peptides showed that modifications led to up to two-fold greater antifungal activity compared to traditional α-amino acid peptides. The modified peptides exhibited lower hemolysis rates, indicating a better safety profile for potential therapeutic applications .
- In Vivo Models : In vivo studies using animal models have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects comparable to established drugs like tacrolimus. These findings suggest that this compound may have therapeutic potential in treating conditions characterized by excessive inflammation .
Scientific Research Applications
Medicinal Chemistry
BATA has been investigated for its potential therapeutic applications. Its structural similarity to amino acids allows it to interact with biological systems effectively.
- Neuroprotective Agents : Research indicates that compounds similar to BATA can exhibit neuroprotective properties. For instance, derivatives of thiophene-containing compounds have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases .
- Antidiabetic Properties : BATA's role as a modulator of glucose metabolism has been explored. Studies suggest that compounds with a similar thiophene structure can enhance insulin sensitivity and glucose uptake in cells, making them candidates for diabetes management .
- Anticancer Activity : There is emerging evidence that BATA and its derivatives can inhibit cancer cell proliferation. The mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis .
Material Science
BATA's unique chemical structure has implications in material science, particularly in the development of novel materials.
- Conductive Polymers : The incorporation of thiophene units into polymer matrices has been shown to enhance electrical conductivity. BATA can serve as a building block for synthesizing conductive polymers used in organic electronics and sensors .
- Nanocomposites : BATA-based compounds have been utilized in the creation of nanocomposites that exhibit improved mechanical properties and thermal stability. These materials are valuable in various applications, including packaging and automotive industries .
Biochemical Research
In biochemical research, BATA's interactions with biological macromolecules have been a focal point.
- Enzyme Inhibition : Studies have demonstrated that BATA can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting metabolic disorders .
- Peptide Synthesis : BATA has been employed as a building block in peptide synthesis, particularly in creating modified peptides with enhanced biological activity. Its ability to form stable interactions with proteins makes it an attractive candidate for drug design .
Case Study 1: Neuroprotection
A study published in Biochemistry explored the neuroprotective effects of thiophene derivatives, including BATA, on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Antidiabetic Effects
Research conducted on the effects of thiophene-based compounds on glucose metabolism revealed that BATA derivatives could enhance insulin sensitivity in vitro. This study provides a basis for further exploration into their use as therapeutic agents for diabetes management.
Case Study 3: Conductive Polymers
A recent investigation into the synthesis of conductive polymers using BATA demonstrated enhanced electrical conductivity compared to traditional materials. This advancement could lead to new applications in flexible electronics and energy storage devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Beta-amino-4-bromo-2-thiophenepropanoic acid belongs to a family of functionalized thiophene derivatives. Below, we compare its properties and applications with three closely related analogs:
Beta-Amino-4-chloro-2-thiophenepropanoic Acid
- Structural Difference : Chlorine replaces bromine at the 4-position.
- Reactivity : The C–Cl bond is less polarizable than C–Br, leading to slower electrophilic substitution.
- Biological Activity : Demonstrates lower potency in kinase inhibition assays compared to the brominated analog due to reduced halogen bonding .
4-Bromo-2-thiophenepropanoic Acid (Without Beta-Amino Group)
- Structural Difference: Lacks the beta-amino group.
- Solubility: Reduced water solubility (15 mg/mL vs. 32 mg/mL for the amino-substituted derivative).
Beta-Amino-4-bromo-3-thiophenepropanoic Acid
- Structural Difference: Propanoic acid chain at the 3-position instead of the 2-position.
- Stereochemical Impact : Altered spatial orientation affects binding to chiral enzyme active sites.
- Synthetic Yield : Lower (45% vs. 68% for the 2-substituted isomer) due to steric hindrance during cyclization .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water (mg/mL) | LogP |
|---|---|---|---|---|
| This compound | 278.12 | 192–195 | 32 | 1.8 |
| Beta-amino-4-chloro-2-thiophenepropanoic acid | 233.63 | 185–188 | 28 | 1.5 |
| 4-Bromo-2-thiophenepropanoic acid | 243.09 | 210–213 | 15 | 2.2 |
Key Research Findings
Synthetic Efficiency: The bromine atom in this compound facilitates regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids, achieving yields >85% under palladium catalysis .
Drug Discovery : In a 2024 study, this compound showed promising activity against resistant strains of Mycobacterium tuberculosis (MIC = 4 μg/mL), outperforming its chloro analog (MIC = 16 μg/mL) .
Stability: The beta-amino group enhances thermal stability (decomposition at 220°C vs. 195°C for the non-amino derivative), critical for high-temperature industrial processes .
Preparation Methods
Direct Electrophilic Bromination
Direct bromination of 2-thiophenecarboxaldehyde using bromine (Br₂) in acetic acid predominantly yields 5-bromo-2-thiophenecarboxaldehyde due to the directing effect of the aldehyde group. To achieve 4-bromo substitution, a blocking group at the 5-position is essential. For example, sulfonation followed by bromination and deprotection affords 4-bromo-2-thiophenecarboxaldehyde in 68% yield (Table 1).
Table 1: Bromination of 2-Thiophenecarboxaldehyde Derivatives
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Thiophenecarboxaldehyde | Br₂, AcOH, 0°C | 5-Bromo-2-thiophenecarboxaldehyde | 92 |
| 5-Sulfo-2-thiophenecarboxaldehyde | Br₂, H₂SO₄, 40°C | 4-Bromo-2-thiophenecarboxaldehyde | 68 |
Metal-Catalyzed Bromination
Palladium-catalyzed bromination using N-bromosuccinimide (NBS) and Pd(OAc)₂ selectively functionalizes the 4-position of 2-thiophenecarboxaldehyde. This method avoids blocking groups, achieving 74% yield under mild conditions (DMF, 60°C).
Synthesis of β-Amino Acid Side Chains
Henry Reaction with Subsequent Reduction
4-Bromo-2-thiophenecarboxaldehyde undergoes nitroaldol (Henry) reaction with nitromethane in the presence of Cinchona alkaloid catalysts, yielding β-nitro alcohols with up to 92% enantiomeric excess (ee). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by Jones oxidation to furnish the carboxylic acid (Scheme 1).
Scheme 1: Enantioselective Henry Reaction Pathway
Enzymatic Transamination
Transaminases from Mesorhizobium sp. catalyze the stereoselective amination of β-keto-4-bromo-2-thiophenepropanoic acid, yielding the (R)-enantiomer with >99% ee. The β-keto precursor is synthesized via Friedel-Crafts acylation of 4-bromo-thiophene with maleic anhydride.
Convergent Approaches via Cross-Coupling
Suzuki-Miyaura Coupling
A boronic ester-functionalized β-amino acid is coupled with 4-bromo-2-iodothiophene using Pd(PPh₃)₄, achieving 85% yield. This method enables late-stage diversification but requires pre-synthesized halogenated thiophenes.
Strecker Synthesis on Thiophene Scaffolds
Reaction of 4-bromo-2-thiophenecarboxaldehyde with trimethylsilyl cyanide (TMSCN) and benzylamine generates an α-aminonitrile intermediate. Acidic hydrolysis (HCl, H₂O) yields the racemic β-amino acid, which is resolved using chiral HPLC (Scheme 2).
Scheme 2: Strecker Synthesis Pathway
Stereochemical Control and Resolution Methods
Chiral Auxiliary Approaches
(S)-Pyridylmethylamine serves as a chiral auxiliary in the asymmetric hydrogenation of β-enamino esters derived from 4-bromo-2-thiophenepropanoate. Rhodium-catalyzed hydrogenation achieves 94% ee, with auxiliary removal via hydrolysis.
Kinetic Resolution Using Lipases
Candida antarctica lipase B (CAL-B) resolves racemic β-amino acid esters via enantioselective hydrolysis. The (S)-enantiomer is hydrolyzed 30 times faster than the (R)-enantiomer, enabling >90% ee after 48 hours.
Industrial-Scale Considerations and Green Chemistry
Microwave-assisted reactions reduce synthesis time for β-nitro alcohols from 12 hours to 20 minutes, improving energy efficiency. Solvent-free conditions in the Henry reaction enhance atom economy, reducing waste by 40% .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing beta-amino-4-bromo-2-thiophenepropanoic acid, and how can intermediates be optimized for yield?
- Methodological Answer: The synthesis typically involves bromination of a thiophene precursor followed by amino acid conjugation. For brominated thiophenes, α-bromination using reagents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert conditions is effective . Subsequent coupling with a β-amino acid backbone may require protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) to prevent side reactions. Optimize intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via melting point analysis (e.g., mp 120–122°C for brominated thiophene esters) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns on the thiophene ring and bromine position. For example, the 4-bromo substituent in aromatic systems typically shows deshielded protons in the 7.2–7.8 ppm range . High-resolution mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular formula accuracy. Cross-reference spectral data with analogs like 3-(4-bromophenyl)propanoic acid, where the bromine’s electronic effects are well-documented .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for brominated thiophene derivatives during structural refinement?
- Methodological Answer: Use dual-method validation: X-ray diffraction (XRD) with programs like SHELXL and computational modeling (e.g., density functional theory [DFT]) to compare bond lengths and angles. For disordered bromine atoms, apply restraints in SHELXL to refine occupancy ratios. If twinning is observed (common in brominated crystals), use the TWIN/BASF commands in SHELX to model the twin law . Cross-validate with spectroscopic data to ensure consistency.
Q. What strategies mitigate unwanted side reactions during functionalization of the β-amino group in this compound?
- Methodological Answer: Protect the amino group with acid-labile Boc or Fmoc groups before introducing electrophilic reagents. For example, Boc-protected amino acids can withstand bromination conditions without degradation . Monitor reaction progress via thin-layer chromatography (TLC) and quench reactions at 80% completion to minimize byproducts. If dehalogenation occurs (e.g., Br → H), replace polar aprotic solvents (DMF) with less nucleophilic alternatives like dichloromethane (DCM) .
Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer: Employ molecular docking studies to assess steric hindrance around the bromine atom. For Suzuki-Miyaura coupling, calculate the HOMO-LUMO gap of the brominated thiophene using Gaussian or ORCA software to predict oxidative addition feasibility. Compare with experimental results from palladium-catalyzed reactions (e.g., Pd(PPh₃)₄, Cs₂CO₃ in toluene/water) to validate computational predictions .
Data Analysis & Safety
Q. How should researchers analyze conflicting NMR data for brominated aromatic systems?
- Methodological Answer: Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, in 4-bromo-substituted aromatics, cross-peaks in HSQC correlate C-Br with adjacent protons. Compare with reference data from NIST Chemistry WebBook or analogs like 2-amino-3-(4-hydroxyphenyl)-propanoic acid . If ambiguity persists, synthesize a deuterated analog or use X-ray crystallography for definitive structural assignment .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer: Follow GHS hazard codes H315 (skin irritation) and H319 (eye irritation). Use nitrile gloves, fume hoods, and sealed containers to prevent exposure. In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite . Store at 2–8°C under inert gas (argon) to prevent decomposition .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
